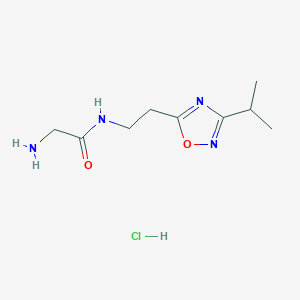
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
Overview
Description
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride, commonly referred to as 2A-N-IPO, is a small molecule inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling molecule involved in a variety of cellular processes, including cell growth, differentiation, and survival. 2A-N-IPO has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PI3K.
Scientific Research Applications
Synthesis of Bi-Heterocyclic Compounds for Anti-Diabetic Applications
A study conducted by (Abbasi et al., 2020) synthesized a new series of S-substituted acetamide derivatives featuring 1,3,4-oxadiazol moieties. These compounds were evaluated for their potential as anti-diabetic agents via in vitro inhibition of the α-glucosidase enzyme. This research highlights the therapeutic potential of such structures in managing diabetes, indicating that similar compounds could also possess significant biological activities.
Development of Insensitive Energetic Materials
In research by (Yu et al., 2017), 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized for application as insensitive energetic materials. This study showcases the structural versatility of oxadiazole derivatives and their potential in fields beyond medicinal chemistry, such as materials science, particularly in the development of safer and more stable energetic compounds.
Antibacterial and Antitumor Activities
Derivatives of 1,3,4-oxadiazole have been explored for their antibacterial and antitumor properties. For instance, (Khalid et al., 2016) synthesized N-substituted derivatives showcasing moderate to significant antibacterial activity. Similarly, (Xiong et al., 2009) focused on amino acid ester derivatives containing 5-fluorouracil, demonstrating potential antitumor effects. These studies underscore the broad pharmacological applications of compounds with 1,3,4-oxadiazole structures, suggesting that similar compounds might be valuable in developing new antibacterial and anticancer therapies.
properties
IUPAC Name |
2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEFCIUJAZYHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)







![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)


methanol](/img/structure/B1377757.png)

